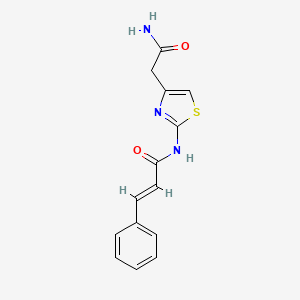

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide

説明

特性

IUPAC Name |

(E)-N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c15-12(18)8-11-9-20-14(16-11)17-13(19)7-6-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,18)(H,16,17,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDOLOSHCPKIAZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves the reaction of 2-aminothiazole with cinnamoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

化学反応の分析

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions:

Major Products: These reactions can yield a variety of products, including sulfoxides, sulfones, amines, and substituted thiazoles, depending on the reagents and conditions used.

科学的研究の応用

Anticancer Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide has been studied for its potential anticancer effects. The thiazole ring structure is known for its ability to interact with various biological targets involved in cancer progression. Research indicates that compounds with similar thiazole structures exhibit significant activity against cancer cell lines, including breast cancer and melanoma.

Case Study:

In a study evaluating the anticancer properties of thiazole derivatives, it was found that certain derivatives exhibited potent inhibition of cell proliferation in estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism of action involved the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research suggests that N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide may modulate acetylcholinesterase activity, potentially improving cognitive function.

Case Study:

A notable study highlighted the synthesis of thiazole-based compounds that demonstrated strong acetylcholinesterase inhibitory activity. These compounds were shown to enhance acetylcholine levels in the brain, which is crucial for memory and cognitive functions. The study reported an IC50 value indicating effective inhibition, suggesting that N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide could be beneficial in treating cognitive impairments .

Antimicrobial Properties

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide has also been investigated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against various bacterial and fungal strains.

Case Study:

In vitro studies have demonstrated that related thiazole compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways . This positions N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide as a potential candidate for developing new antimicrobial agents.

Modulation of Receptor Activity

The compound's structure allows it to interact with specific receptors, notably the melanocortin receptors, which are implicated in various physiological processes including energy homeostasis and inflammation.

Research Insights:

Patents have suggested that thiazole derivatives can modulate melanocortin receptor activity, which may lead to therapeutic applications in obesity management and inflammatory conditions. Further studies are needed to elucidate the exact mechanisms and therapeutic potentials.

Synthesis and Characterization

The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions, including the formation of the thiazole ring followed by amide bond formation. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Summary Table of Applications

作用機序

The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, potentially inhibiting their function . This interaction can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The cinnamamide moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

類似化合物との比較

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug that also contains a thiazole ring.

Abafungin: An antifungal drug with a thiazole moiety.

The uniqueness of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide lies in its combination of the thiazole and cinnamamide moieties, which may confer enhanced biological activity and specificity compared to other thiazole derivatives.

生物活性

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structural Overview

The compound features a cinnamamide moiety linked to a thiazole ring and an amino-oxoethyl side chain. This structural combination is believed to contribute to its diverse biological properties, including antimicrobial, anticancer, and neuroprotective activities.

Antimicrobial Properties

Research indicates that N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide exhibits notable antimicrobial activity. A study conducted by evaluated the compound against various bacterial strains, demonstrating effective inhibition of growth.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 25 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro and in vivo. For instance, a study reported its effectiveness against melanoma cells:

- In vitro Studies : The compound was tested on A375 melanoma cells, showing a significant reduction in cell viability with an IC50 value of approximately 0.1 µM.

- In vivo Studies : In xenograft models, treatment with N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide resulted in a marked decrease in tumor size compared to controls.

Neuroprotective Effects

Cinnamide derivatives have been noted for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. According to , compounds similar to N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide inhibit the production of amyloid beta peptides, which are implicated in Alzheimer's pathology.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Modulation of Signaling Pathways : It is suggested that N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide affects signaling pathways related to apoptosis and cell cycle regulation.

- Antioxidant Activity : The thiazole moiety may contribute to antioxidant properties, helping to mitigate oxidative stress in neuronal cells.

Case Study 1: Anticancer Efficacy

In a study published in MDPI , researchers synthesized various derivatives of cinnamamide and evaluated their anticancer effects on melanoma cells. The findings indicated that modifications to the structure could enhance potency and selectivity.

Case Study 2: Neuroprotection

A research article highlighted the potential neuroprotective role of cinnamide compounds against amyloid beta-induced toxicity . The study provided evidence that these compounds could be developed into therapeutics for Alzheimer's disease.

Q & A

Q. Q1: What are the optimal synthetic routes and characterization methods for N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cinnamamide?

Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving:

- Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones (e.g., bromoacetamide) to introduce the 2-amino-2-oxoethyl group at the 4-position of the thiazole ring .

- Cinnamamide Coupling : Amidation of the thiazole intermediate with cinnamoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .

Characterization : - NMR Spectroscopy : H and C NMR confirm regiochemistry and purity (e.g., thiazole protons at δ 7.2–7.8 ppm, cinnamoyl doublet at δ 6.5–7.0 ppm) .

- HPLC : Purity >95% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. Q2: How is this compound screened for biological activity in preclinical studies?

Methodological Answer:

- Anticancer Assays : Evaluated against cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC values are determined with dose-response curves (0.1–100 µM, 48-hour exposure) .

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

- Target Identification : SPR (Surface Plasmon Resonance) or molecular docking to assess binding to kinases (e.g., Nek2) or microbial enzymes .

Advanced Research Questions

Q. Q3: What mechanistic insights explain its anticancer activity, and how are these validated?

Methodological Answer:

- Kinase Inhibition : The thiazole core and cinnamamide moiety interact with ATP-binding pockets of kinases (e.g., Nek2). Validate via:

- Enzyme Inhibition Assays : Measure ATPase activity using malachite green phosphate detection .

- siRNA Knockdown : Compare compound efficacy in Nek2-silenced vs. wild-type cells .

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

Q. Q4: How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values)?

Methodological Answer:

- Reproducibility Checks :

- Validate cell line authenticity via STR profiling.

- Standardize assay conditions (e.g., serum concentration, incubation time) .

- Metabolic Stability : Assess compound degradation in culture media using LC-MS to rule out false negatives .

- Structural Confirmation : Re-characterize batches with conflicting data via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

Q. Q5: Can computational modeling predict its reactivity or optimize derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian09/B3LYP/6-31G(d) to model electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Predict regioselectivity for derivatization (e.g., substitution at the oxoethyl group) .

- MD Simulations : Simulate ligand-protein binding (e.g., GROMACS) to guide SAR studies. Focus on hydrogen bonds between the oxoethyl group and kinase residues .

Q. Q6: What strategies enhance selectivity for specific biological targets?

Methodological Answer:

- Bioisosteric Replacement : Substitute the cinnamamide phenyl group with heterocycles (e.g., pyridine) to reduce off-target effects. Validate via kinome-wide profiling .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade target proteins selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。